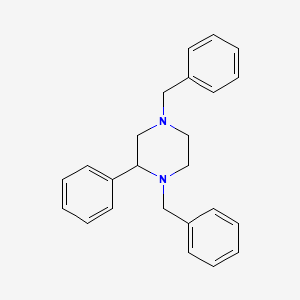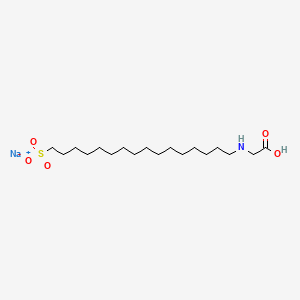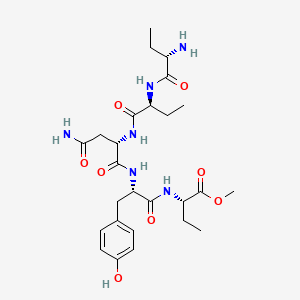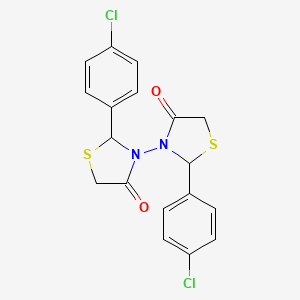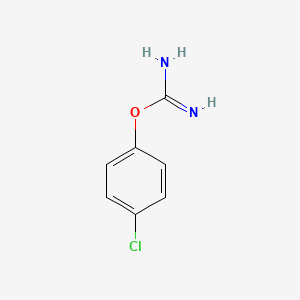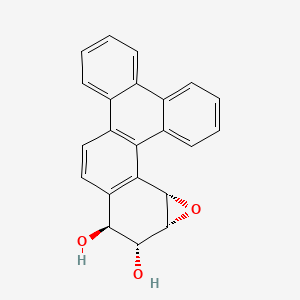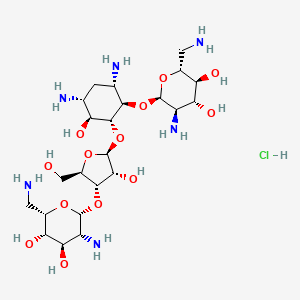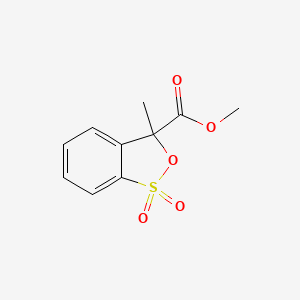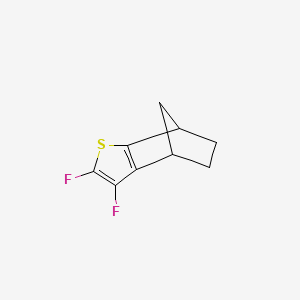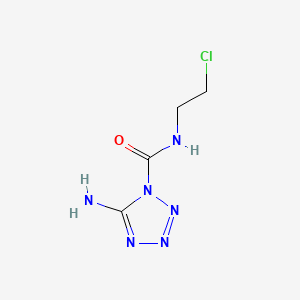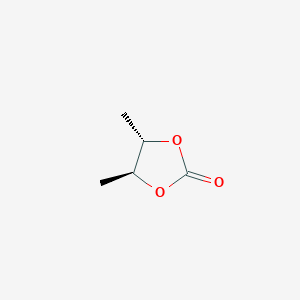
3-(Hexadecyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a hexadecyloxy substituent at the third position. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexadecyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(Hexadecyloxy)benzoic acid.
Reduction: 3-(Hexadecyloxy)benzyl alcohol.
Substitution: 3-(Hexadecyloxy)-4-nitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
3-(Hexadecyloxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular macromolecules, such as proteins and nucleic acids, through covalent or non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the hexadecyloxy substituent.
4-(Hexadecyloxy)benzaldehyde: A positional isomer with the hexadecyloxy group at the fourth position.
3-(Octadecyloxy)benzaldehyde: A similar compound with an octadecyloxy group instead of a hexadecyloxy group.
Uniqueness: 3-(Hexadecyloxy)benzaldehyde is unique due to the presence of the long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in supramolecular structures. This makes it particularly valuable in materials science and nanotechnology applications.
Properties
CAS No. |
66049-87-4 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-hexadecoxybenzaldehyde |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-23-18-16-17-22(20-23)21-24/h16-18,20-21H,2-15,19H2,1H3 |
InChI Key |
OUXLJXSUHFCQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


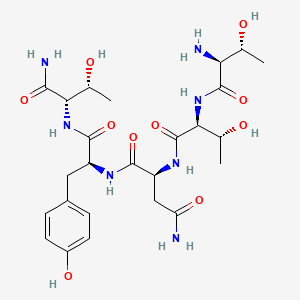
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
